N-[3-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide is a compound that features a benzimidazole moiety, which is a bicyclic structure consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide typically involves the condensation of ortho-phenylenediamine with benzaldehydes, followed by bromination. One common method includes reacting ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent like sodium metabisulphite under mild conditions . The resulting benzimidazole derivative is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and efficiency.
Chemical Reactions Analysis
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Acylation and Alkylation: The compound can undergo acylation and alkylation reactions to introduce various functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, along with catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used but generally include substituted benzimidazole derivatives with diverse functional groups.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide involves its interaction with biological targets such as enzymes, receptors, or DNA. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. Additionally, the compound may intercalate into DNA, disrupting its replication and transcription processes .
Comparison with Similar Compounds
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide can be compared with other benzimidazole derivatives such as:
Thiabendazole: An anthelmintic drug used to treat parasitic worm infections.
Albendazole: Another anthelmintic used for similar purposes but with a broader spectrum of activity.
Mebendazole: Used to treat a variety of parasitic worm infestations.
Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD).
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C20H14BrN3O |
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Molecular Weight |
392.2 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide |
InChI |
InChI=1S/C20H14BrN3O/c21-16-9-2-1-8-15(16)20(25)22-14-7-5-6-13(12-14)19-23-17-10-3-4-11-18(17)24-19/h1-12H,(H,22,25)(H,23,24) |
InChI Key |
XLGMWXUVQLVQER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)Br |
Origin of Product |
United States |
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